1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 878427-40-8
Cat. No.: VC2189282
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878427-40-8 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H15NO3/c1-10-7-12(9-17)11(2)16(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-9H,5-6H2,1-2H3 |
| Standard InChI Key | MGVJGSGMITZAIX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O |
Introduction
Chemical Structure and Properties
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is characterized by its distinctive molecular architecture that incorporates both heterocyclic systems and a reactive aldehyde group. This section details its fundamental chemical identity and physical characteristics.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 878427-40-8 |
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
The molecular structure features a 2,3-dihydro-1,4-benzodioxin ring system connected to a pyrrole ring at the nitrogen position. The pyrrole ring is substituted with two methyl groups at positions 2 and 5, and a carbaldehyde group at position 3. This arrangement creates a complex three-dimensional structure with multiple potential interaction sites for biological targets.
Physical Properties
The physical properties of this compound have been primarily determined through predictive methods rather than direct experimental measurement, reflecting its relatively limited research history. Table 2 summarizes these predicted physical characteristics.
Table 2: Physical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 419.7±45.0 °C | Predicted |
| Density | 1.23±0.1 g/cm³ | Predicted |
| pKa | -6.18±0.20 | Predicted |
These predicted values suggest that the compound is a high-boiling substance with moderate density . The strongly negative pKa value indicates that the compound is unlikely to donate protons under physiological conditions, a characteristic that may influence its biological interactions and pharmaceutical potential .
Synthesis and Chemical Reactivity
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves sophisticated organic chemistry techniques that build upon established methodologies for heterocyclic compound preparation.
Chemical Reactivity
The presence of the carbaldehyde group confers significant reactivity to this molecule, making it a valuable synthetic intermediate. The aldehyde can participate in numerous condensation reactions, including:
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Aldol condensations
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Wittig reactions
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Reductive amination
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Formation of imines and hydrazones
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Reduction to alcohols
These transformations provide routes to a diverse array of derivatives with potentially enhanced biological activities or modified physical properties. The pyrrole ring also offers sites for further functionalization through electrophilic aromatic substitution, expanding the compound's utility as a synthetic building block.
| Supplier | Product Number | Quantity | Purity | Price (USD) |
|---|---|---|---|---|
| Matrix Scientific | 019708 | 500 mg | Not specified | $182 |
| AK Scientific | 1409AF | 500 mg | Not specified | $295 |
| American Custom Chemicals Corporation | CHM0082228 | 1 g | 95.00% | $852.55 |
| American Custom Chemicals Corporation | CHM0082228 | 2.5 g | 95.00% | $1221 |
The substantial price variation between suppliers highlights the importance of market research for researchers planning to utilize this compound . The high cost per gram indicates the specialized nature of this molecule and may reflect challenging synthetic procedures or limited production volume.
Future Research Directions
The limited research history of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde points to numerous opportunities for future investigation.
Synthesis of Derivatives
One promising research direction involves the synthesis of structural derivatives through modification of:
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The aldehyde group through condensation reactions
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The methyl substituents on the pyrrole ring
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The benzodioxin moiety through introduction of additional functional groups
Such structural modifications could yield compounds with enhanced biological activities or improved physical properties for specific applications.
Biological Activity Screening
Comprehensive screening of this compound and its derivatives against various biological targets could reveal unexpected activities. Priority areas for investigation might include:
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Anticancer activity evaluations, particularly given the presence of the benzodioxin structural element
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Enzyme inhibition studies, especially against kinases and proteases
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Antimicrobial testing against bacterial and fungal pathogens
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Anti-inflammatory activity assessment
The unique structural features of this compound suggest it may interact with biological targets in ways distinct from more common medicinal chemistry scaffolds, potentially leading to novel therapeutic approaches.
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